2,6-Dimethyl-1,2-dihydronaphthalene
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Overview
Description
2,6-Dimethyl-1,2-dihydronaphthalene is an organic compound belonging to the class of dihydronaphthalenes These compounds are characterized by a partially hydrogenated naphthalene ring system, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-1,2-dihydronaphthalene can be achieved through several methods. One common approach involves the Diels-Alder reaction between isoprene and 3-cyclohexene formaldehyde under the influence of a Lewis acid catalyst at temperatures ranging from 200 to 350°C . The intermediate product undergoes dehydrogenation and hydrodeoxygenation reactions at 300-450°C to yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of biomass-derived isoprene and 3-cyclohexene formaldehyde as starting materials is advantageous due to their renewable nature . The process involves optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethyl-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert it into fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Reduction: Catalytic hydrogenation using palladium or platinum catalysts under hydrogen gas.
Substitution: Various reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products:
Oxidation: 2,6-Naphthalenedicarboxylic acid.
Reduction: Fully saturated naphthalene derivatives.
Substitution: Functionalized naphthalene derivatives with diverse applications.
Scientific Research Applications
2,6-Dimethyl-1,2-dihydronaphthalene has several applications in scientific research:
Mechanism of Action
The mechanism by which 2,6-Dimethyl-1,2-dihydronaphthalene exerts its effects depends on its specific application:
Enzyme Inhibition: The compound interacts with the active site of enzymes, blocking their activity.
Fluorescent Ligand: As a fluorescent ligand, it binds to specific biological targets, allowing for visualization under fluorescence microscopy.
Comparison with Similar Compounds
1,2-Dihydronaphthalene: Lacks the methyl groups at the 2 and 6 positions, resulting in different reactivity and applications.
2,6-Dimethylnaphthalene: Fully aromatic and does not possess the partially hydrogenated structure of 2,6-Dimethyl-1,2-dihydronaphthalene.
Uniqueness: this compound’s unique structure, with its partially hydrogenated naphthalene ring and methyl substitutions, provides distinct chemical properties and reactivity. This makes it valuable for specific applications in polymer synthesis, biological imaging, and enzyme inhibition .
Properties
IUPAC Name |
2,6-dimethyl-1,2-dihydronaphthalene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14/c1-9-3-5-12-8-10(2)4-6-11(12)7-9/h3-7,10H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YISFDKDYJGOLIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C1)C=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20732977 |
Source
|
Record name | 2,6-Dimethyl-1,2-dihydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20732977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21564-85-2 |
Source
|
Record name | 2,6-Dimethyl-1,2-dihydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20732977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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